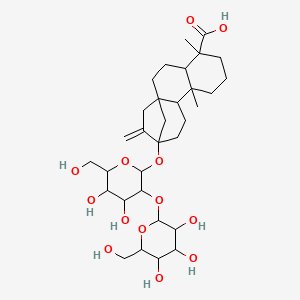

Baicalin-7-glucoside

説明

5,6-Dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Scutellaria glabrata, Arabidopsis thaliana, and Scutellaria baicalensis with data available.

科学的研究の応用

Pharmacological Actions : Baicalin-7-glucoside has been studied for its potential pharmacological benefits, including anti-inflammatory, anti-mutagenesis, antibiosis, anticancer, and cough-suppressing properties (Yin, Li, & Kang, 2007).

Antiglycation and Anti-radical Effects : This compound shows promise as an antiglycation agent, anti-radical, and anti-α-glucosidase agent, potentially useful in counteracting hyperglycemia-induced tissue damage (Froldi et al., 2022).

Treatment of Type 2 Diabetes : As an α-glucosidase inhibitor from Scutellaria baicalensis, baicalin-7-glucoside holds potential in the treatment of type 2 diabetes (Wang et al., 2014).

Metabolite Study : The metabolites of baicalin exhibit antiallergic, antioxidative, and anti-inflammatory activities, making them targets for future herbal medicine constituent studies (Zhang et al., 2015).

Clinical, Cosmetic, and Food Industry Applications : Due to its dominant roles in flavonoid glycosides, baicalin-7-glucoside is a potential target for applications in clinical, cosmetic, and food industries (Thuan, Park, & Sohng, 2013).

Mental Health Applications : Baicalin can reverse depressive-like behaviors induced by corticosterone and increase BDNF in the hippocampus, indicating its potential in mental health treatment (Li et al., 2015).

Protective Effects in Liver Toxicity and Injury : Studies show baicalin's role in reducing oxidative stress in living systems, potentially protecting against tert-butyl hydroperoxide-induced rat hepatotoxicity and ischemia/reperfusion-induced liver damage (Hwang et al., 2005; Kim, Moon, & Lee, 2010).

Respiratory System Applications : Baicalin and wogonin can modulate mucin release, potentially useful as mucoregulators in chronic airway diseases treatment (Heo et al., 2007).

HIV Treatment and Prevention : Baicalin inhibits HIV-1 infection and replication in vitro, suggesting potential use in HIV treatment and prevention (Li et al., 1993).

Neuroprotective Effects : Baicalin provides neuroprotection in traumatic brain injury models and attenuates global cerebral ischemia/reperfusion injury, via mechanisms like the Akt/Nrf2 pathway (Fang et al., 2018; Cao et al., 2011).

Anticancer Properties : Baicalin induces apoptosis in prostate cancer cells and may be a therapeutic agent against HTLV-I-associated T cell diseases (Chan et al., 2000; Baylor et al., 1992).

Cardiovascular Health : Baicalin ameliorates acute myocardial infarction by decreasing inflammation and oxidative stress, and prevents myocardial ischemia/reperfusion injury through anti-ferroptotic mechanisms (Chen et al., 2015; Fan et al., 2021).

Pharmacokinetics and Bioavailability : The oral bioavailability of baicalin can be improved through nanoemulsion, and intestinal microbiota significantly influences its pharmacokinetics (Zhao et al., 2013; Kang et al., 2014; Noh et al., 2016).

特性

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Baicalin-7-glucoside | |

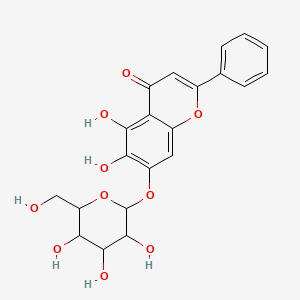

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

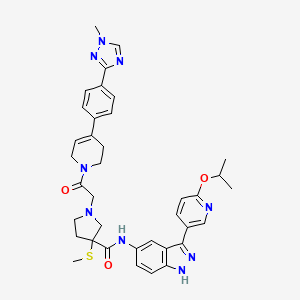

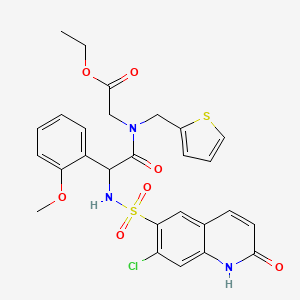

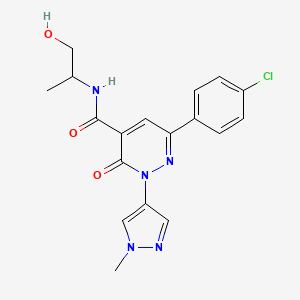

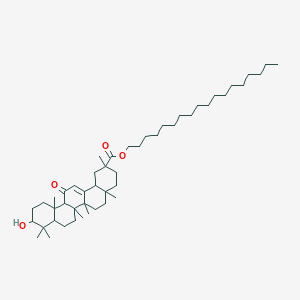

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide](/img/structure/B8180842.png)

![N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B8180866.png)

![N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-(2,2,4-trimethylpyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B8180868.png)

![N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(prop-2-enoylamino)benzoyl]amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8180869.png)

![3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate](/img/structure/B8180876.png)

![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-(8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8180903.png)